(1-(2-morpholinopyridin-4-yl)-1H-pyrazol-4-yl)methanol
CAS No.: 1429309-26-1
Cat. No.: VC2871454
Molecular Formula: C13H16N4O2
Molecular Weight: 260.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1429309-26-1 |
|---|---|
| Molecular Formula | C13H16N4O2 |
| Molecular Weight | 260.29 g/mol |
| IUPAC Name | [1-(2-morpholin-4-ylpyridin-4-yl)pyrazol-4-yl]methanol |
| Standard InChI | InChI=1S/C13H16N4O2/c18-10-11-8-15-17(9-11)12-1-2-14-13(7-12)16-3-5-19-6-4-16/h1-2,7-9,18H,3-6,10H2 |
| Standard InChI Key | ULIBJUUGTOICKK-UHFFFAOYSA-N |
| SMILES | C1COCCN1C2=NC=CC(=C2)N3C=C(C=N3)CO |
| Canonical SMILES | C1COCCN1C2=NC=CC(=C2)N3C=C(C=N3)CO |
Introduction
Chemical Identity and Basic Properties
The chemical compound (1-(2-morpholinopyridin-4-yl)-1H-pyrazol-4-yl)methanol represents a complex heterocyclic structure with multiple nitrogen-containing rings and a hydroxymethyl functional group. This section outlines the fundamental chemical identifiers and properties that define this molecule.
The compound is registered with CAS number 1429309-26-1 and has the IUPAC name [1-(2-morpholin-4-ylpyridin-4-yl)pyrazol-4-yl]methanol. Its molecular formula is C13H16N4O2, corresponding to a molecular weight of 260.29 g/mol. The structure contains three main heterocyclic components: a morpholine ring, a pyridine ring, and a pyrazole ring, with an additional hydroxymethyl group.
For computational and database purposes, the compound is identified by specific chemical identifiers. The Standard InChI is InChI=1S/C13H16N4O2/c18-10-11-8-15-17(9-11)12-1-2-14-13(7-12)16-3-5-19-6-4-16/h1-2,7-9,18H,3-6,10H2, and its Standard InChIKey is ULIBJUUGTOICKK-UHFFFAOYSA-N. These identifiers allow for unambiguous identification of the compound in chemical databases and literature.
Structural Features and Analysis
Key Structural Components
The molecule contains three primary structural components:
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Morpholine Ring: A six-membered heterocycle containing one oxygen and one nitrogen atom. Morpholine derivatives are common in medicinal chemistry and often contribute to improved water solubility and bioavailability of compounds.
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Pyridine Ring: A six-membered aromatic heterocycle with one nitrogen atom. The pyridine moiety is substituted at the 2-position with the morpholine group and at the 4-position with the pyrazole ring. Pyridine-containing compounds frequently demonstrate diverse biological activities.
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Pyrazole Ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The pyrazole ring is N-substituted at position 1 with the pyridinyl group and bears a hydroxymethyl group at position 4.
The connectivity of these three heterocyclic systems creates a unique chemical scaffold with multiple interaction points for potential biological targets. The morpholine ring is attached to the 2-position of the pyridine ring, while the pyrazole ring is connected to the 4-position of the pyridine through an N-linkage. The hydroxymethyl group (-CH2OH) is attached to the 4-position of the pyrazole ring, introducing a polar functional group capable of hydrogen bonding.
This interconnected arrangement of heterocycles with the terminal hydroxymethyl group creates a molecule with both hydrophilic and lipophilic regions, suggesting potential ability to interact with diverse biological targets and possibly penetrate biological membranes.
Related Compounds and Structural Analogues
While the search results don't provide extensive information about direct analogues of (1-(2-morpholinopyridin-4-yl)-1H-pyrazol-4-yl)methanol, examining structurally similar compounds can offer valuable insights into its potential properties and applications.
Analytical Characterization
For research purposes, proper characterization of (1-(2-morpholinopyridin-4-yl)-1H-pyrazol-4-yl)methanol is essential to confirm its structure and purity. This section outlines common analytical techniques that would be employed for this purpose.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would be primary tools for structure elucidation. Key expected signals would include:
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Pyrazole C-H protons (typically appearing as singlets)
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Hydroxymethyl CH₂ protons and the exchangeable OH proton
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Pyridine ring protons
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Morpholine ring protons (typically appearing as two sets of triplets)
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Mass Spectrometry: Would confirm the molecular weight of 260.29 g/mol and provide fragmentation patterns characteristic of the compound's structure.
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Infrared Spectroscopy (IR): Would show characteristic absorption bands for the hydroxyl group, C-N stretching of the heterocycles, and aromatic C=C and C=N stretching.
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Ultraviolet-Visible Spectroscopy (UV-Vis): Would provide information about electronic transitions within the conjugated systems of the molecule.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with mass spectrometry would be valuable for assessing the purity of the compound and identifying any synthesis byproducts or impurities.
Future Research Directions
Research on (1-(2-morpholinopyridin-4-yl)-1H-pyrazol-4-yl)methanol appears to be in its early stages, with limited published information available. This section outlines potential avenues for future investigation that could expand our understanding of this compound.
Structure-Activity Relationship Studies
Systematic modification of the compound's structure could yield valuable information about which structural features are critical for any observed biological activities. Potential modifications could include:
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Varying the position of the hydroxymethyl group on the pyrazole ring
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Replacing the morpholine ring with other heterocycles or amines
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Introducing additional substituents on the pyridine or pyrazole rings
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Modifying the hydroxymethyl group to other functional groups like esters, ethers, or amines
Such studies could lead to the development of more potent and selective derivatives for specific biological targets.
Computational Studies
Molecular modeling and computational chemistry approaches could provide insights into:
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The three-dimensional structure and conformational preferences of the molecule
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Potential binding modes with biological targets
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Physicochemical properties and ADME (Absorption, Distribution, Metabolism, Excretion) characteristics
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Target prediction based on structural similarity to known bioactive compounds
These computational investigations could guide experimental work and accelerate the discovery of practical applications for the compound.
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